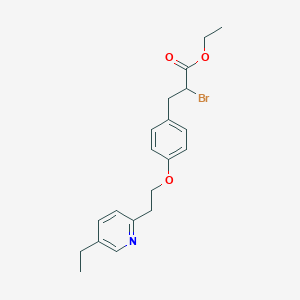
Ethyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-2-Brom-3-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)phenyl)propanoat ist eine organische Verbindung mit der Summenformel C19H22BrNO3. Es ist ein Derivat der Propansäure und enthält ein Bromatom, wodurch es zu einem vielseitigen Zwischenprodukt in der organischen Synthese wird. Diese Verbindung wird in verschiedenen chemischen Reaktionen verwendet und findet Anwendung in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie und Biologie.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-2-Brom-3-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)phenyl)propanoat umfasst typischerweise die folgenden Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit 5-Ethyl-2-Pyridinethanol und 4-Fluoronitrobenzol.
Reaktion mit Brom: Das Zwischenprodukt wird dann mit Brom umgesetzt, um das Bromatom an der gewünschten Position einzuführen.
Veresterung: Der letzte Schritt beinhaltet die Veresterung, um den Ethylester der Verbindung zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden für höhere Ausbeuten und Reinheit optimiert, wobei oft der Einsatz fortschrittlicher Katalysatoren und kontrollierter Umgebungen zur Gewährleistung von Konsistenz und Effizienz erforderlich ist.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ethyl-2-Brom-3-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)phenyl)propanoat unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Bromatom kann durch andere funktionelle Gruppen unter Verwendung von nucleophilen Substitutionsreaktionen substituiert werden.
Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen unterliegen, um verschiedene Derivate zu bilden.
Kupplungsreaktionen: Es kann an Kupplungsreaktionen, wie z. B. Suzuki-Miyaura-Kupplung, teilnehmen, um komplexere Moleküle zu bilden.
Häufige Reagenzien und Bedingungen
Nucleophile Substitution: Häufige Reagenzien sind Natriumhydroxid oder Kaliumcarbonat in polaren Lösungsmitteln wie Dimethylsulfoxid (DMSO).
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid werden unter sauren Bedingungen verwendet.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann nucleophile Substitution verschiedene substituierte Derivate liefern, während Oxidation und Reduktion verschiedene funktionalisierte Verbindungen erzeugen können.
Wissenschaftliche Forschungsanwendungen
Ethyl-2-Brom-3-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)phenyl)propanoat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle und bei der Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Die Verbindung wird bei der Entwicklung von bioaktiven Molekülen und Pharmazeutika eingesetzt.
Medizin: Es dient als Vorläufer bei der Synthese von Medikamenten und Therapeutika.
Industrie: Die Verbindung wird bei der Produktion von Spezialchemikalien und Materialien eingesetzt.
Wirkmechanismus
Der Wirkungsmechanismus von Ethyl-2-Brom-3-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)phenyl)propanoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Das Bromatom spielt eine entscheidende Rolle bei seiner Reaktivität, da es an verschiedenen chemischen Reaktionen teilnehmen kann. Die Verbindung kann als Elektrophil in Substitutionsreaktionen wirken, wodurch die Bildung neuer Bindungen und funktioneller Gruppen erleichtert wird.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Methyl-2-Brom-3-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)phenyl)propanoat: Diese Verbindung ist in ihrer Struktur ähnlich, hat jedoch eine Methylestergruppe anstelle einer Ethylestergruppe.
2-Brom-3-(4-(2-(5-Ethyl-2-pyridyl)ethoxy)phenyl)propansäure: Diese Verbindung hat eine Carbonsäuregruppe anstelle einer Estergruppe.
Einzigartigkeit
Ethyl-2-Brom-3-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)phenyl)propanoat ist aufgrund seiner spezifischen Estergruppe und seines Bromatoms einzigartig, die ihm eine besondere Reaktivität und Eigenschaften verleihen. Seine Vielseitigkeit in verschiedenen chemischen Reaktionen und seine Anwendungen in der wissenschaftlichen Forschung machen es zu einer wertvollen Verbindung in der organischen Chemie.
Eigenschaften
Molekularformel |
C20H24BrNO3 |
|---|---|
Molekulargewicht |
406.3 g/mol |
IUPAC-Name |
ethyl 2-bromo-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoate |
InChI |
InChI=1S/C20H24BrNO3/c1-3-15-5-8-17(22-14-15)11-12-25-18-9-6-16(7-10-18)13-19(21)20(23)24-4-2/h5-10,14,19H,3-4,11-13H2,1-2H3 |
InChI-Schlüssel |
UOIQDSOPCKVVLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC(C(=O)OCC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline](/img/structure/B11829728.png)

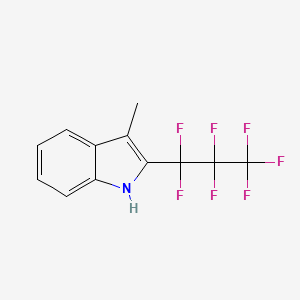
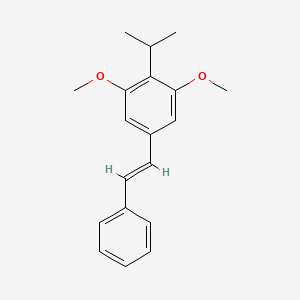
![4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-benzoic](/img/structure/B11829740.png)
![2-[[4-Amino-1-[5-(1-amino-2-hydroxypropyl)-1,3,4-oxadiazol-2-yl]-4-oxobutyl]carbamoylamino]-3-hydroxypropanoic acid](/img/structure/B11829759.png)

![ethyl 4-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]piperazine-1-carboxylate](/img/structure/B11829777.png)
![1-[(3aR,4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-amino-5-fluoropyrimidin-2-one](/img/structure/B11829778.png)
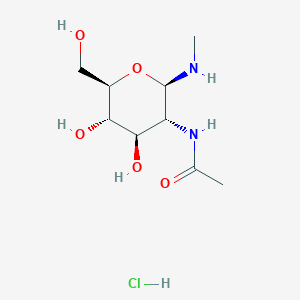
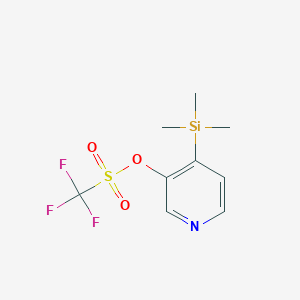
![N'-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-N,N-dimethylmethanimidamide](/img/structure/B11829793.png)


